Product packaging for Marchantin A(Cat. No.:)

Marchantin A

Cat. No.: B1203951
M. Wt: 440.5 g/mol
InChI Key: LLMFFOXSSQHNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Marchantin A is a macrocyclic bis(bibenzyl) ether, a signature secondary metabolite found predominantly in liverworts of the Marchantia genus, such as Marchantia polymorpha and Marchantia emarginata subsp. tosana . This compound accumulates in the specialized oil body cells of the plant and is part of the bryophytes' unique chemical defense system . In research settings, this compound has demonstrated significant biological activities, making it a compound of interest in several fields, primarily oncology. It has been shown to induce apoptosis in human cancer cell lines, including MCF-7 breast cancer cells, by triggering mitochondrial dysfunction, cytochrome c release, and activation of the caspase cascade . Further studies indicate that related bisbibenzyls, like Marchantin M, can act as proteasome inhibitors, inducing endoplasmic reticulum (ER) stress and autophagic cell death in prostate cancer cells, which suggests a potential multi-faceted mechanism of action for this compound class . Beyond its cytotoxic properties, this compound has also been reported to exhibit antifungal, antimicrobial, anti-inflammatory, and antioxidative activities in various experimental models . Intended Use: This product is labeled "For Research Use Only" (RUO). RUO products are intended for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any clinical procedures . They are not manufactured under the current Good Manufacturing Practices (cGMP) required for in vitro diagnostic (IVD) or therapeutic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24O5 B1203951 Marchantin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24O5

Molecular Weight

440.5 g/mol

IUPAC Name

2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol

InChI

InChI=1S/C28H24O5/c29-24-6-2-4-21-12-9-18-10-13-22(14-11-18)32-26-17-20(16-25(30)27(26)31)8-7-19-3-1-5-23(15-19)33-28(21)24/h1-6,10-11,13-17,29-31H,7-9,12H2

InChI Key

LLMFFOXSSQHNFR-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC5=CC=C1C=C5)O)O

Canonical SMILES

C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC5=CC=C1C=C5)O)O

Synonyms

marchantin A

Origin of Product

United States

Biosynthesis and Natural Production Pathways of Marchantin a

Precursor Identification and Metabolic Intermediates

The assembly of Marchantin A relies on precursors derived from the phenylpropanoid pathway, which are subsequently modified and dimerized.

The biosynthetic journey to this compound originates from the core phenylpropanoid pathway, which generates a wide array of phenolic compounds in plants. mdpi.com The initial precursor is the amino acid L-phenylalanine. The synthesis is thought to begin with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). oup.com This is followed by a hydroxylation step to form p-coumaric acid, mediated by cinnamic acid 4-hydroxylase (C4H). oup.com Both PAL and C4H enzymes have been detected in Marchantia polymorpha.

Feeding experiments using labeled precursors have confirmed that the aromatic rings of the this compound molecule are derived from L-phenylalanine via trans-cinnamic acid and p-coumaric acid. The pathway continues with the reduction of p-coumaric acid to dihydro-p-coumaric acid, which has been proven to be an intermediate. oup.com Following this, 4-coumarate:coenzyme A ligase (4CL) likely catalyzes an acylation reaction to form dihydro-p-coumaroyl CoA. oup.com This activated intermediate is then condensed with three molecules of malonyl-CoA, in a reaction catalyzed by an enzyme with stilbene (B7821643) carboxylate synthase (STCS) activity, to produce the bibenzyl monomer lunularic acid. oup.com

Lunularic acid, a bibenzyl compound, serves as the key monomeric precursor for the construction of the dimeric marchantin framework. While it was initially suggested that both lunularic acid and its decarboxylation product, lunularine, could be the building blocks for marchantin biosynthesis, detailed enzymatic studies have clarified their roles.

Cell-free experiments utilizing radioactively labeled substrates in microsomal preparations from M. polymorpha cell cultures have conclusively demonstrated that lunularic acid is the sole substrate for the dimerization reaction that forms Marchantin C. In these experiments, lunularine did not serve as a substrate for the formation of either Marchantin C or this compound. This indicates that the enzymatic decarboxylation of lunularic acid to lunularine is a separate metabolic process and is not involved in the biosynthetic pathway leading to marchantin-type bis(bibenzyls).

Phenylpropanoid Pathway Contributions

Enzymatic Machinery for this compound Biosynthesis

The final, crucial steps in the formation of this compound are catalyzed by a specific set of enzymes belonging to the cytochrome P-450 superfamily. These enzymes are responsible for both the complex cyclization and the final hydroxylation of the molecule.

Research has identified two distinct cytochrome P-450 (P450) enzymes in M. polymorpha that are essential for the late stages of this compound biosynthesis. The first P450 enzyme facilitates the intermolecular phenolic coupling, or dimerization, of two lunularic acid molecules to create the macrocyclic structure of Marchantin C. The second P450 enzyme is responsible for the subsequent hydroxylation of Marchantin C to yield this compound.

The identification of these enzymes as P450s is supported by several lines of evidence. Both enzymatic reactions are strictly dependent on the presence of oxygen and NADPH. Furthermore, the reactions are inhibited by characteristic cytochrome P-450 inhibitors, such as ancymidol (B87201) and carbon monoxide (CO) in the dark, with the CO-induced inhibition being partially reversible by light.

For the specific cytochrome P-450 enzyme that catalyzes the oxidative coupling of two lunularic acid molecules to form the cyclic bis(bibenzyl) Marchantin C, the name "marchantin C synthase" has been proposed. This enzyme performs a complex reaction, forming two ether bridges between the two monomers to create the macrocycle. The activity of marchantin C synthase in microsomal preparations was found to be dependent on NADPH, with higher activity observed in the presence of an NADPH regenerating system.

The final step in the biosynthesis of this compound is the hydroxylation of Marchantin C. This reaction is catalyzed by a second, distinct cytochrome P-450 enzyme for which the name "marchantin C hydroxylase" has been proposed. This enzyme performs a classic P450-mediated substrate hydroxylation, adding a hydroxyl group to the 6'-position of Marchantin C to produce this compound. Like the synthase, this hydroxylase activity is strictly dependent on NADPH for its function.

Hypothesized Marchantin C Synthase Activity

Genetic and Transcriptomic Analyses of this compound Production

The biosynthesis of this compound in the liverwort Marchantia polymorpha is a complex process rooted in the phenylpropanoid pathway, the genetic and transcriptional underpinnings of which have been increasingly clarified through modern molecular techniques.

Identification of Genes Encoding Key Biosynthetic Enzymes (e.g., PAL, C4H, STCS)

The biosynthetic route to this compound begins with core reactions of the phenylpropanoid pathway, involving several key enzymes whose encoding genes have been identified in liverworts. oup.com The synthesis is initiated from the amino acid L-phenylalanine. oup.com

The key enzymes in the initial stages of the precursor synthesis include:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the conversion of L-phenylalanine into cinnamic acid, the first committed step of the phenylpropanoid pathway. oup.comoup.com

Cinnamate 4-hydroxylase (C4H): Following the action of PAL, C4H hydroxylates cinnamic acid to form p-coumaric acid. oup.comoup.com This step is crucial for introducing the hydroxyl group that is a characteristic feature of this class of compounds.

Stilbenecarboxylate synthase (STCS): This enzyme is pivotal in forming the bibenzyl structure. It catalyzes the condensation of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA to produce lunularic acid. oup.com

Lunularic acid is the direct monomeric precursor for the subsequent dimerization that forms the macrocyclic structure of marchantins. mdpi.com The final steps, converting lunularic acid into this compound, are catalyzed by specific cytochrome P-450 enzymes. First, a cytochrome P-450 enzyme named marchantin C synthase facilitates the oxidative coupling of two lunularic acid molecules to create Marchantin C. Subsequently, another cytochrome P-450, marchantin C hydroxylase, hydroxylates Marchantin C to yield the final product, this compound.

Transcriptome Sequencing and Gene Expression in M. polymorpha

Transcriptome analysis has been a powerful tool for elucidating the genetic framework of this compound biosynthesis. By sequencing the complete set of RNA transcripts in M. polymorpha cells, researchers have been able to identify gene expression patterns associated with the production of specialized metabolites.

Studies using transcriptome sequencing have revealed that genes involved in the phenylpropanoid pathway are significantly co-expressed with genes that are known markers for oil body cells, the specific sites of this compound accumulation. This co-expression network analysis provides strong evidence that the biosynthetic machinery for this compound is transcriptionally coordinated and localized to these specialized cells.

Furthermore, transcriptomic approaches have been instrumental in identifying key regulatory genes. For instance, RNA-sequencing analysis of knockout mutants and overexpression lines of the R2R3-MYB transcription factor, MpMYB02, demonstrated that this specific factor is a dedicated regulator of marchantin biosynthesis. nih.gov Knocking out MpMYB02 resulted in the abolishment of marchantin accumulation, while its overexpression led to an increase in several types of marchantins. nih.gov

Regulation of this compound Accumulation

The production and storage of this compound are not constitutive processes but are tightly regulated and integrated with the plant's development and its response to the environment.

Coordination with Oil Body Cell Differentiation

The accumulation of this compound is intrinsically linked to the differentiation of specialized idioblastic cells known as oil body cells. These cells house the oil bodies, which are unique organelles in liverworts that serve as sites for the biosynthesis and storage of various secondary metabolites, including marchantins and terpenoids. researchgate.net Direct analysis via micromanipulation coupled with mass spectrometry has confirmed the specific localization and accumulation of this compound within these oil body cells. researchgate.net

Research has shown a direct correlation where the total amount of this compound in the thallus is roughly proportional to the number of oil body cells present. This suggests that the biosynthetic pathway for this compound and the developmental pathway for oil body cells are closely coordinated. This coordination is controlled at the genetic level by specific transcription factors. Key regulators of oil body formation, such as MpMYB02, MpC1HDZ, and MpERF13, also govern the accumulation of marchantins. researchgate.netresearchgate.net For example, the MpMYB02 transcription factor is not only essential for marchantin biosynthesis but also acts as a key regulator of oil body formation itself. researchgate.net Mutant plants that are unable to form oil bodies show a corresponding and significant reduction in their content of this compound and related compounds. oup.com

Environmental Factors Influencing Biosynthesis (e.g., Low-Mineral Conditions)

The biosynthesis of this compound is also influenced by external environmental cues. One of the most clearly documented factors is nutrient availability. Studies have observed that growing M. polymorpha in low-mineral conditions leads to an increase in the number of oil body cells. researchgate.net Given the direct link between oil body cell number and marchantin content, these conditions effectively enhance the accumulation of this compound.

Other environmental stressors can also modulate the production of marchantins. For instance, treatment with sodium chloride (NaCl) has been shown to down-regulate the expression of MpMYB02, the key transcription factor for marchantin biosynthesis. nih.gov This suggests that high salinity stress may lead to a decrease in this compound production. The differential regulation of various metabolic pathways in response to distinct environmental signals, such as UV-B radiation or nutrient deficiency, highlights the plant's ability to fine-tune its chemical defenses. nih.gov

Chemodiversity and Variability of this compound Content across Marchantia Genotypes and Geographical Origins

The quantity of this compound is not uniform across all liverworts; significant variability exists both between different species of the Marchantia genus and among different populations of M. polymorpha from various geographical locations. mdpi.com This chemodiversity reflects genetic differences and adaptations to local environmental conditions.

For example, quantitative analyses have revealed substantial differences in the yield of this compound. While one study reported a yield of 0.14 g from Hungarian M. polymorpha, much higher quantities (up to 1.9 g) were extracted from M. paleacea subsp. diptera. This demonstrates clear variation at the species level. Even within M. polymorpha, the reported yields of related marchantins can vary dramatically between studies, indicating intraspecific variability. This variation is attributed to factors including geographical origin and seasonality.

Specimens of M. polymorpha collected from diverse locations such as Japan, China, Poland, Germany, and India have all been found to contain marchantin-type compounds, establishing them as chemical markers for the species. researchgate.net However, the existence of distinct subspecies within M. polymorpha—notably M. polymorpha subsp. polymorpha, subsp. ruderalis, and subsp. montivagans—which are adapted to different ecological niches and have distinct geographical distributions, provides a strong genetic basis for this observed chemical variability. oup.com This intraspecific genetic divergence likely extends to the regulation and output of secondary metabolite pathways, leading to the observed differences in this compound content.

Table 1: Comparative Yield of this compound and Related Compounds from Marchantia Species This table illustrates the variability in compound yield based on species and potentially other factors like geography, as reported in scientific literature.

CompoundPlant SpeciesReported YieldReference
This compound Marchantia polymorpha0.14 g
This compound Marchantia paleacea subsp. diptera1.9 g
Marchantin B Marchantia polymorpha0.13 mg - 12.87 mg
Marchantin C Marchantia polymorpha6.5 mg
Marchantin C Marchantia paleacea subsp. diptera16.69 mg

Preclinical Biological Activities of Marchantin a

Anticancer Activity of Marchantin A in In Vitro Cell Models and In Vivo Animal Models

The primary focus of research into the bioactivity of this compound has been its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines and induce programmed cell death, known as apoptosis.

Inhibition of Cancer Cell Proliferation and Growth

This compound has shown significant inhibitory effects on the proliferation and growth of several cancer cell types in laboratory settings.

This compound has demonstrated notable cytotoxic effects against human breast cancer cell lines. In one study, it effectively induced cell growth inhibition in MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 4.0 µg/mL. Further research on breast cancer cell lines A256, MCF-7, and T47D revealed that this compound reduced cell viability with IC₅₀ values of 5.5 µM, 11.5 µM, and 15.3 µM, respectively. The mechanism behind this inhibition is partly attributed to its antimicrotubular effect. mdpi.com Fluorescence microscopy has confirmed this action on the microtubules of breast cancer cells.

Table 1: IC₅₀ Values of this compound in Breast Cancer Cell Lines

Cell Line IC₅₀
MCF-7 4.0 µg/mL / 11.5 µM
A256 5.5 µM
T47D 15.3 µM

Data sourced from multiple studies, variations in values may exist.

While direct studies on this compound in glioma cell models are limited in the provided context, research on the structurally similar compound, Marchantin C, offers valuable insights. Marchantin C has been shown to exhibit potent growth inhibition in human glioma cell lines T98G and U87 in a dose- and time-dependent manner. It has also been reported to induce apoptosis in human glioma A172 cells. Given the structural similarities between marchantins, these findings suggest a potential avenue for future investigation into the effects of this compound on glioma cells.

Extracts from Marchantia polymorpha, a known source of this compound, have been shown to suppress the growth and migration of hepatocellular carcinoma (HCC) cells, including BEL-7404, HepG2, and H22 cell lines. nih.gov These ethanol (B145695) extracts induced apoptosis in a dose- and time-dependent manner. nih.gov While these studies utilized a whole extract rather than purified this compound, the known presence and bioactivity of marchantins within these extracts suggest they may contribute significantly to the observed anticancer effects.

Observations in Human Glioma Cell Models (via Marchantin C analogy)

This compound-Induced Apoptosis Mechanisms

A key aspect of this compound's anticancer activity is its ability to induce apoptosis, a controlled process of cell death that is often dysregulated in cancer.

Research has demonstrated that this compound triggers apoptosis in MCF-7 breast cancer cells through the activation of the caspase cascade, a family of proteases crucial for executing apoptosis. Western blot analysis revealed that treatment with this compound led to an increase in the levels of cleaved (activated) forms of caspase-3, caspase-8, and caspase-9. The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The cleavage of poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis, was also observed in this compound-treated MCF-7 cells.

PARP Cleavage and Bid Regulation

This compound has been shown to induce apoptosis in human MCF-7 breast cancer cells through mechanisms involving the cleavage of Poly (ADP-ribose) polymerase (PARP) and the regulation of the BH3 interacting-domain death agonist (Bid). In studies on these cells, treatment with this compound led to a notable increase in the levels of cleaved PARP. PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. The cleavage of PARP by this compound suggests an activation of the apoptotic cascade.

Concurrently, the level of Bid was observed to decrease significantly in a dose- and time-dependent manner following treatment with this compound. Bid is a pro-apoptotic member of the Bcl-2 family of proteins. In its full-length form, it is inactive. Upon cleavage by enzymes like caspase-8, a truncated form of Bid (tBid) is generated, which then translocates to the mitochondria to promote the release of other pro-apoptotic factors. The observed decrease in the total Bid level suggests its cleavage and consumption during the apoptotic process initiated by this compound. This modulation of PARP and Bid is part of a broader apoptotic response that also includes the activation of caspases-3, -8, and -9.

Induction of Endoplasmic Reticulum (ER) Stress

While direct studies on this compound and its specific role in inducing endoplasmic reticulum (ER) stress are limited, research on a related compound, Marchantin M, provides insight into this potential mechanism. Marchantin M has been shown to induce ER stress in prostate cancer cells, as evidenced by several key molecular markers. nih.gov This induction of ER stress is a critical component of its cytotoxic effects. nih.gov

The markers of ER stress observed with Marchantin M treatment include elevated levels of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov GRP78 is a major ER chaperone protein that is upregulated during ER stress to aid in protein folding, while CHOP is a transcription factor that is induced by prolonged ER stress and mediates apoptosis. Furthermore, an increase in the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) and the splicing of X-box-binding protein-1 (XBP-1) were also observed. nih.gov These events are characteristic of the unfolded protein response (UPR), a signaling pathway activated by ER stress. unit.no The dilation of the ER has also been noted as a physical manifestation of this stress. nih.gov Although this data pertains to Marchantin M, the structural similarity suggests that this compound could potentially exert its biological effects through a similar mechanism of inducing ER stress. However, it is important to note that a study on Marchantin M's induction of ER stress was later retracted due to concerns about the credibility and originality of the study. medscimonit.com

Modulation of Cell Cycle Progression by this compound

This compound has been demonstrated to influence the progression of the cell cycle, a key process in cell growth and proliferation. Its intervention in this fundamental cellular process is a significant aspect of its preclinical biological activity.

G2/M Phase Arrest Induction

Studies have indicated that this compound can induce cell cycle arrest at the G2/M phase. This phase of the cell cycle is a critical checkpoint where the cell ensures it is ready for mitosis (M phase). An arrest at this stage prevents cells with damaged DNA or other abnormalities from dividing. The ability of this compound to halt cell cycle progression at this point suggests it may interfere with the molecular machinery that governs the G2 to M transition. chosunobr.org For instance, in hepatocellular carcinoma cells, an ethanol extract of Marchantia polymorpha, which contains this compound, was found to cause G2/M phase arrest at high concentrations. Similarly, other related natural compounds have also been shown to induce G2/M arrest, highlighting this as a potential mechanism of action for this class of molecules. researchgate.netmdpi.com

Regulation of Cyclin and Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27, Cyclin B1, Cyclin D1)

This compound's ability to modulate the cell cycle is further supported by its effects on key regulatory proteins, including cyclins and cyclin-dependent kinase inhibitors (CKIs). Research has shown that treatment with this compound leads to a marked increase in the gene expression of the CKIs p21 and p27. These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. khanacademy.org

Conversely, the expression of Cyclin B1 and Cyclin D1 genes was found to decrease significantly with this compound treatment. Cyclin D1 is crucial for the G1 to S phase transition, while Cyclin B1, in complex with its partner CDK1, is essential for entry into mitosis. khanacademy.org The downregulation of these cyclins, coupled with the upregulation of CKIs, provides a molecular basis for the observed cell cycle arrest.

Microtubule-Targeting Properties of this compound

This compound has been identified as a microtubule-targeting agent, a class of compounds that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. researchgate.net

Inhibition of Tubulin Polymerization in Cell-Free Systems and Cellular Contexts

Research has demonstrated that this compound inhibits the polymerization of tubulin, the protein subunit of microtubules. researchgate.net This effect has been observed both in cellular contexts and in cell-free systems. researchgate.netresearchgate.net In breast cancer cell lines, fluorescence microscopy has confirmed the antimicrotubular effect of this compound. researchgate.net This disruption of the microtubule network leads to mitotic arrest and subsequent cell death. researchgate.netresearchgate.net The ability of this compound to inhibit tubulin polymerization places it in a category of compounds with significant potential in cancer research, as microtubules are a validated target for chemotherapy. mdpi.comoncotarget.commdpi.com The unique structure of marchantins, in comparison to classic microtubule inhibitors, suggests they may represent a novel class of microtubule-targeting agents. researchgate.net

Antimicrotubular Effects in Tumor Cells

This compound exhibits cytotoxic effects against various cancer cell lines, a characteristic attributed to its antimicrotubular activity. Fluorescence microscopy has confirmed the ability of this compound to disrupt microtubule formation in cancer cells. This disruption of the cellular cytoskeleton is a key mechanism in its anticancer potential.

In vitro studies have demonstrated that this compound induces a reduction in cell viability in several breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for multiple cell lines. For instance, in one study, the IC₅₀ values for the breast cancer cell lines A256, MCF7, and T47D were 5.5 µM, 11.5 µM, and 15.3 µM, respectively. matis.is Another study reported an IC₅₀ of 4.0 µg/mL for MCF-7 human breast cancer cells. The cytotoxic effect of this compound was significantly enhanced when used in combination with an Aurora-A kinase inhibitor, suggesting a synergistic relationship that leads to increased cell division failure.

Table 1: In Vitro Cytotoxicity of this compound on Breast Cancer Cell Lines

Cell Line IC₅₀ Value Source(s)
A256 5.5 µM matis.is
MCF7 11.5 µM matis.is
T47D 15.3 µM matis.is

Targeting of Specific Oncogenic Pathways by this compound

Beyond its direct effects on microtubules, research indicates that marchantins can target specific oncogenic pathways, contributing to their anticancer activity.

Studies on marchantin compounds have revealed their ability to inhibit proteasome activity, a crucial cellular process for protein degradation. Marchantin M, a related compound, has been shown to potently inhibit the chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing activities of the 20S proteasome in both in vitro and intracellular systems. Computational modeling suggests that this inhibition is non-competitive, with the marchantin molecule binding to the active sites of the proteasome β1 and β5 subunits. This inhibition of the proteasome leads to a significant accumulation of polyubiquitinated proteins within the cancer cells, a condition that can trigger cellular stress and subsequent cell death pathways.

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. scientificarchives.com Research on marchantin M has demonstrated its ability to suppress this key oncogenic pathway. The compound was found to inhibit PI3K activity, which in turn prevents the activation and expression of Akt. This disruption of the PI3K/Akt axis subsequently leads to the downregulation of mTOR and its downstream effectors. The suppression of the PI3K/Akt/mTOR pathway is a significant mechanism contributing to the anticancer effects of marchantins.

Proteasome Activity Inhibition and Accumulation of Ubiquitinated Proteins

Anti-inflammatory Activity of this compound

In addition to its anticancer properties, this compound and related compounds have demonstrated notable anti-inflammatory activities in preclinical models. ontosight.ai

This compound has been shown to inhibit the production of pro-inflammatory mediators. researchgate.net Specifically, it has an inhibitory effect on the lipopolysaccharide (LPS)-induced production of nitric oxide (NO). NO is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory conditions. mdpi.com The ability of this compound to reduce the production of inflammatory mediators like NO highlights its potential as an anti-inflammatory agent.

The production of high levels of nitric oxide during inflammation is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The expression of the iNOS gene is often upregulated in response to inflammatory stimuli. ffhdj.com Studies have shown that certain compounds can exert their anti-inflammatory effects by downregulating the mRNA expression of iNOS. ffhdj.com While direct evidence for this compound is part of ongoing research, the observed inhibition of nitric oxide production suggests a potential mechanism involving the downregulation of iNOS expression.

Table 2: Compound Names Mentioned

Compound Name
This compound
Marchantin M
Nitric Oxide

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

This compound, a macrocyclic bis-bibenzyl isolated from liverworts, has demonstrated notable anti-inflammatory properties in preclinical studies. Research indicates its potential to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response.

Studies have shown that certain marchantins can influence these pathways. For instance, marchantin M has been found to inactivate NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The inactivation of NF-κB by marchantin M suggests a potential mechanism for its anti-inflammatory effects, as this would lead to a downstream reduction in the production of inflammatory mediators.

In the context of the MAPK signaling cascade, which includes kinases like ERK, JNK, and p38, research on the related compound marchantin C has shown that it can inhibit the phosphorylation of ERK1/2. tandfonline.com The ERK/MAPK pathway is known to be involved in cellular processes that can contribute to inflammation, and its inhibition by marchantin C points to a specific molecular target within this pathway. tandfonline.com While these findings are for closely related compounds, they suggest that this compound may exert its anti-inflammatory effects through similar mechanisms by targeting components of the NF-κB and MAPK signaling pathways. Further research is needed to fully elucidate the direct effects of this compound on these pathways.

Antimicrobial Activity of this compound

This compound has been the subject of various studies to evaluate its efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa.

Antibacterial Effects

The antibacterial properties of this compound have been tested against both Gram-positive and Gram-negative bacteria, revealing a spectrum of activity.

This compound has demonstrated inhibitory effects against several Gram-positive bacteria. tandfonline.com It has been reported to be effective against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. tandfonline.com Its activity has also been documented against Listeria monocytogenes and Bacillus subtilis. The inhibitory effect of this compound extends to other Gram-positive species such as Bacillus cereus, Bacillus megaterium, Staphylococcus epidermidis, and Streptococcus viridans. tandfonline.com

Gram-Positive Bacterial StrainReported Activity of this compound
Staphylococcus aureusEffective, MIC of 3.13 µg/mL tandfonline.com
Bacillus subtilisDocumented inhibitory effect
Listeria monocytogenesDocumented inhibitory effect
Streptococcus pyogenesDocumented inhibitory effect tandfonline.com
Bacillus cereusDocumented inhibitory effect tandfonline.com
Bacillus megateriumDocumented inhibitory effect tandfonline.com
Staphylococcus epidermidisDocumented inhibitory effect tandfonline.com
Streptococcus viridansDocumented inhibitory effect tandfonline.com

The activity of this compound against Gram-negative bacteria appears to be more varied. tandfonline.com While it has shown inhibitory effects against some strains, others have demonstrated resistance. tandfonline.com Documented activity includes inhibition of Haemophilus influenzae and Neisseria meningitidis. tandfonline.com However, its effectiveness against other common Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli is also noted in some studies. tandfonline.com Further research is required to fully understand the spectrum and mechanisms of its action against this class of bacteria.

Gram-Negative Bacterial StrainReported Activity of this compound
Haemophilus influenzaeDocumented inhibitory effect tandfonline.com
Neisseria meningitidisDocumented inhibitory effect tandfonline.com
Pseudomonas aeruginosaDocumented inhibitory effect tandfonline.com
Escherichia coliDocumented inhibitory effect tandfonline.com
Acinetobacter calcoaceticusDocumented inhibitory effect tandfonline.com
Pasteurella multocidaDocumented inhibitory effect tandfonline.com
Proteus mirabilisDocumented inhibitory effect tandfonline.com
Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, Streptococcus pyrogenes)

Antifungal Effects

This compound has been reported to possess antifungal properties. biorxiv.org Studies have shown its activity against various fungal species, contributing to the broader antimicrobial profile of this natural compound. biorxiv.org While specific inhibitory concentrations are not always detailed, the consistent reporting of its antifungal nature underscores its potential in this area. Research has indicated that while this compound does possess some antifungal activity, other related bisbibenzyls like neothis compound and riccardin D may be more effective against certain fungi, such as Candida albicans. biorxiv.orgsigmaaldrich.com

Antiprotozoal Effects of this compound

Beyond its antibacterial and antifungal properties, this compound has demonstrated significant antiprotozoal activity in vitro. sigmaaldrich.comnih.gov It has been shown to inhibit the growth of several protozoan parasites responsible for major human diseases.

Notably, this compound inhibited the proliferation of two strains of Plasmodium falciparum, the parasite that causes malaria, with IC50 values of 3.41 μM for the NF54 strain and 2.02 μM for the K1 strain. nih.gov It also showed activity against other significant protozoa, including Trypanosoma brucei rhodesiense (IC50 = 2.09 μM), the causative agent of African trypanosomiasis, and Leishmania donovani (IC50 = 1.59 μM), which causes leishmaniasis. nih.gov Its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, was also observed, with an IC50 value of 14.90 μM. nih.gov This is the first report of the inhibitory effects of this compound against these parasites in vitro. nih.gov

Protozoan ParasiteIC50 Value of this compound
Plasmodium falciparum (NF54 strain)3.41 μM nih.gov
Plasmodium falciparum (K1 strain)2.02 μM nih.gov
Trypanosoma brucei rhodesiense2.09 μM nih.gov
Leishmania donovani1.59 μM nih.gov
Trypanosoma cruzi14.90 μM nih.gov
Activity against Trypanosomal and Leishmanial Species (Trypanosoma brucei rhodesiense, T. cruzi, Leishmania donovani)

Other

In addition to its antiprotozoal properties, this compound has been investigated for a variety of other biological activities in preclinical studies. These include antioxidant, skeletal muscle relaxant, and enzyme inhibitory effects.

This compound has demonstrated notable antioxidant properties, specifically the ability to scavenge free radicals. mdpi.com This activity is concentration-dependent and has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnotulaebotanicae.ro In one study, this compound exhibited free radical-scavenging activity with an EC₅₀ value of 20 μg/mL. The antioxidant capacity of this compound is believed to be associated with the presence of phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals. mdpi.com

Table 4: Free Radical Scavenging Activity of this compound

Assay EC₅₀ (μg/mL) Reference
DPPH Radical Scavenging 20

This compound has been shown to possess skeletal muscle relaxant activity. researchgate.net Pharmacological studies have compared its potency to that of d-tubocurarine, a well-known neuromuscular blocking agent. researchgate.netnih.gov Research on this compound trimethyl ether, a derivative, revealed that its skeletal muscle relaxation activity is approximately 3.5 times less potent than that of d-tubocurarine. researchgate.netnih.gov

The structural similarity between this compound and bisbenzylisoquinoline alkaloids like tubocurarine (B1210278) has prompted investigations into its mechanism of action. mdpi.com It has been proposed that the muscle-relaxing properties of this compound may be due to the binding of calcium molecules. mdpi.com This is potentially linked to the inhibition of calmodulin, a calcium-binding protein. mdpi.com The macrocyclic bis(bibenzyl)ether skeleton shared by this compound and its derivatives is thought to be crucial for this activity. researchgate.netnih.gov

This compound has been found to inhibit the activity of several enzymes, including DNA polymerase β and cyclooxygenase (COX). mdpi.com DNA polymerase β is an important enzyme involved in DNA repair, and its inhibition can lead to cytotoxic effects, which is a target for anticancer therapies. mdpi.com Cyclooxygenase is a key enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins (B1171923) involved in inflammation. mdpi.com

Studies have reported that this compound exhibits inhibitory effects on both 5-lipoxygenase and cyclooxygenase. The IC₅₀ value for the inhibition of cyclooxygenase by this compound has been reported to be 46.4 μM. researchgate.net This inhibitory activity on enzymes involved in key cellular processes highlights the diverse pharmacological potential of this compound.

Table 5: Enzyme Inhibitory Activities of this compound

Enzyme Biological Process IC₅₀ (μM) Reference
DNA Polymerase β DNA Repair - mdpi.com
Cyclooxygenase (COX) Inflammation 46.4 researchgate.net

Immunomodulatory Effects in Preclinical Models

This compound, a macrocyclic bis(bibenzyl) compound isolated from liverworts of the Marchantia genus, has demonstrated notable immunomodulatory activities in various preclinical studies. These investigations, primarily centered on in vitro models, have highlighted the potential of this compound to modulate inflammatory pathways, which are critical components of the immune response.

Research has shown that this compound can exert significant anti-inflammatory effects. In one key study, the compound was evaluated for its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated HaCaT keratinocyte cells. The findings revealed that this compound exhibited potent inhibitory activity against the production of nitric oxide (NO), a key signaling molecule in inflammation. Furthermore, the compound was found to suppress the mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammatory responses. This dual action underscores its potential to regulate inflammatory processes at a molecular level.

While direct and extensive in vivo immunomodulatory studies on isolated this compound are limited, research on extracts from Marchantia species provides a broader context for its potential effects. For instance, an ethanol extract of Marchantia paleacea, a known source of marchantins, was shown to possess immunostimulant properties in a murine model. researchgate.net This study documented an increased phagocytic index, enhanced primary and secondary antibody titers, and a significant elevation in interleukin-2 (B1167480) (IL-2) cytokine levels in BALB/c mice. researchgate.net Although these effects are attributable to the entire extract, the presence of bisbibenzyls like this compound is considered a significant contributor to the observed bioactivity.

The collective evidence from these preclinical models suggests that this compound possesses immunomodulatory capabilities, primarily characterized by its anti-inflammatory actions through the inhibition of the NO/iNOS pathway.

Interactive Data Table: In Vitro Immunomodulatory Activity of this compound

Model System Parameter Measured Observed Effect Reference
LPS-stimulated HaCaT cellsNitric Oxide (NO) ProductionStrong Inhibition
LPS-stimulated HaCaT cellsiNOS mRNA ExpressionStrong Inhibition

Molecular and Cellular Mechanisms of Action of Marchantin a

Identification of Specific Molecular Targets and Binding Sites

Marchantin A, a macrocyclic bisbibenzyl derived from liverworts, has been shown to interact with several molecular targets, influencing a range of cellular processes. Research suggests that its biological activities may stem from its ability to bind to specific proteins and disrupt their function.

One of the key molecular targets identified for this compound is tubulin . Fluorescence microscopy has confirmed the antimicrotubular effect of this compound, indicating that it interferes with the polymerization of microtubules, which are crucial components of the cytoskeleton involved in cell division and structure. This interaction is a likely contributor to its observed cytotoxic effects on cancer cells.

In the context of viral infections, this compound has been found to inhibit the influenza PA endonuclease , an essential enzyme for viral replication. plos.org Docking simulations suggest a "fitting and chelating model" for this inhibition, where the 3,4-dihydroxyphenethyl group, a common moiety in marchantins, plays a crucial role. plos.org While the specific binding amino acids for this compound on the PA endonuclease are similar to those for other marchantins, subtle differences in docking may be attributed to its methoxy (B1213986) group. plos.org

Furthermore, studies comparing this compound with the bisbenzylisoquinoline alkaloid cepharanthine (B1668398) suggest that their similar therapeutic properties could be due to binding to a common receptor . nih.gov This hypothesis is based on the examination of steric, electrostatic, and hydrophobic similarities between the two compounds. nih.gov The wide range of activities exhibited by this compound has also been interpreted through a mechanism involving calcium binding . nih.gov

While the direct binding sites of this compound are still under investigation for some of its effects, computational modeling has been a valuable tool. For instance, in the case of the related compound Marchantin M, computational analysis has suggested non-covalent binding to the active sites of the proteasome β5 and β1 subunits. Similar approaches could be instrumental in further elucidating the specific binding interactions of this compound with its molecular targets.

Table 1: Identified and Proposed Molecular Targets of this compound

Molecular TargetEvidenceImplied Mechanism of Action
Tubulin Fluorescence microscopy Disruption of microtubule polymerization, leading to mitotic spindle inhibition.
Influenza PA Endonuclease In vitro inhibition assays, Docking simulations plos.orgInhibition of viral replication. plos.org
Common Receptor with Cepharanthine Comparative analysis of structure and activity nih.govElicitation of similar therapeutic effects. nih.gov
Calcium Ions Interpretation of broad activity spectrum nih.govModulation of calcium-dependent cellular processes. nih.gov

Elucidation of Cellular Signaling Pathway Modulation

This compound exerts its biological effects by modulating various cellular signaling pathways, leading to the inhibition of signal transduction cascades and the activation of intracellular stress responses.

Inhibition of Signal Transduction Cascades

This compound has been shown to inhibit signal transduction pathways involved in inflammation and cell proliferation. A key pathway affected is the nuclear factor-κB (NF-κB) signaling cascade . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com By inhibiting this pathway, this compound can suppress the production of inflammatory mediators.

Research on related compounds like Marchantin C has demonstrated the inhibition of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) signaling pathway . tandfonline.com This pathway is critical for cell proliferation and survival, and its inhibition can lead to decreased cell viability. While direct evidence for this compound is still emerging, its structural similarity to Marchantin C suggests a comparable mechanism of action.

Furthermore, studies on Marchantin M have revealed the suppression of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) axis . This pathway is central to cell growth, proliferation, and survival. Its inhibition by marchantin compounds contributes to their anticancer effects.

Activation of Intracellular Stress Responses

This compound and its analogs can induce cellular stress, particularly endoplasmic reticulum (ER) stress . The ER is a critical organelle for protein folding, and its dysfunction leads to the accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR).

Studies on marchantins have shown that they can induce ER stress, as evidenced by the upregulation of ER stress markers like glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). This ER stress can, in turn, activate apoptotic pathways, leading to cell death. The activation of the UPR is a key mechanism by which marchantins exert their cytotoxic effects.

Prolonged or severe ER stress can lead to apoptosis through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. mdpi.com The ability of marchantins to induce ER stress highlights their potential as therapeutic agents that can selectively target and eliminate stressed cells, such as cancer cells.

Impact on Gene Expression and Protein Regulation

The modulation of signaling pathways by this compound ultimately leads to significant changes in gene expression and the regulation of key proteins involved in inflammation and cell cycle control.

Transcriptional Regulation of Inflammatory Mediators

This compound has been shown to down-regulate the gene expression of inflammatory mediators. It effectively inhibits the production of nitric oxide (NO) and prostaglandins (B1171923), key players in the inflammatory response. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS).

The transcriptional regulation of these inflammatory genes is often controlled by the NF-κB pathway. mdpi.com By inhibiting NF-κB activation, this compound can prevent the transcription of a wide array of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects. mdpi.com

Table 2: Effect of this compound on Inflammatory Mediators

Cell TypeInflammatory MediatorEffect
RAW 264.7 cellsNitric Oxide (NO)Strong inhibitory activity against iNOS expression.
HaCaT cellsNitric Oxide (NO), ProstaglandinsInhibition of production.

Modulation of Cell Cycle Regulatory Proteins

This compound has demonstrated the ability to interfere with the cell cycle, leading to cell division failure. This is primarily achieved through its antimicrotubular activity, which disrupts the formation of the mitotic spindle.

The cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). biorxiv.orgbiorxiv.org Disruption of microtubule dynamics by this compound can activate the spindle assembly checkpoint, leading to a mitotic arrest.

Studies on the related compound Marchantin C have shown that it can cause cell cycle arrest at the G2/M phase. researchgate.net This arrest is associated with the modulation of key cell cycle regulatory proteins. For instance, Marchantin C has been found to increase the expression of cyclin B1. researchgate.net Furthermore, it influences the levels of apoptotic proteins, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Given the structural similarities, it is plausible that this compound employs a similar mechanism to modulate cell cycle progression and induce apoptosis in cancer cells.

Influence on Apoptotic and Anti-Apoptotic Protein Expression

This compound has been identified as a potent inducer of apoptosis, the process of programmed cell death, in certain cancer cells. Its mechanism of action involves the intricate modulation of key proteins that either promote or inhibit this cellular demise. Research, particularly in human MCF-7 breast cancer cells, has elucidated a clear pathway through which this compound exerts its pro-apoptotic effects by influencing the expression and activation of critical apoptotic regulators.

The primary mechanism involves the activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis. Treatment with this compound has been shown to trigger both the extrinsic and intrinsic apoptotic pathways. Evidence for this is seen in the increased levels of cleaved (activated) forms of initiator caspases, specifically caspase-8 and caspase-9. researchgate.net The activation of caspase-8 is a hallmark of the extrinsic pathway, typically initiated by external death signals, while the activation of caspase-9 is central to the intrinsic, or mitochondrial, pathway.

The convergence of these two pathways leads to the activation of the executioner caspase, caspase-3. Studies confirm that this compound treatment results in a significant increase in the level of cleaved caspase-3. researchgate.net Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One such critical substrate is poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Western blot analysis has demonstrated a corresponding increase in cleaved PARP levels in cells treated with this compound, which confirms the downstream activity of caspase-3 and the execution of the apoptotic program. researchgate.net

Interestingly, the influence of this compound extends to proteins of the Bcl-2 family, which are critical regulators of the intrinsic pathway. Specifically, the level of the pro-apoptotic protein Bid was observed to decrease markedly following treatment with this compound in a dose- and time-dependent manner. In the extrinsic pathway, Bid is often cleaved by caspase-8 into a truncated form (tBid), which then translocates to the mitochondria to activate the intrinsic pathway. The reported decrease in total Bid suggests significant processing of the full-length protein as part of the apoptotic cascade initiated by this compound.

While detailed studies on related compounds like Marchantin C have shown a direct up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2, the specific effects of this compound on these two key proteins have not been as extensively detailed in the available research. However, the demonstrated activation of caspase-9 strongly implies an upstream event at the mitochondrial level, which is typically controlled by the balance of pro- and anti-apoptotic Bcl-2 family members.

The table below summarizes the observed effects of this compound on key apoptotic and cell cycle-related proteins in human MCF-7 breast cancer cells.

ProteinFamily/FunctionEffect of this compound TreatmentReference
Caspase-8 Initiator Caspase (Extrinsic Pathway)Increased cleavage (activation) researchgate.net
Caspase-9 Initiator Caspase (Intrinsic Pathway)Increased cleavage (activation) researchgate.net
Caspase-3 Executioner CaspaseIncreased cleavage (activation) researchgate.net
PARP DNA Repair Protein / Caspase SubstrateIncreased cleavage researchgate.net
Bid Pro-apoptotic Bcl-2 Family ProteinMarked decrease in protein level
p21 Cell Cycle InhibitorMarked increase in gene expression
p27 Cell Cycle InhibitorMarked increase in gene expression
Cyclin B1 Cell Cycle PromoterMarked decrease in gene expression
Cyclin D1 Cell Cycle PromoterMarked decrease in gene expression

Structure Activity Relationships Sar and Structural Modifications of Marchantin a

Identification of Key Pharmacophores and Functional Groups for Marchantin A's Bioactivity

The biological activity of this compound is intrinsically linked to specific pharmacophores and functional groups within its macrocyclic bis(bibenzyl) framework. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and trigger a response.

Key molecular components of this compound that are critical for its bioactivity include:

Hydroxyl Groups: The phenolic hydroxyl (-OH) groups are paramount to many of this compound's biological effects. Specifically, the two adjacent hydroxyl groups at the C1′ and C6′ positions are considered vital for its free-radical scavenging capabilities. The presence and positioning of these hydroxyl groups are also implicated in its cytotoxic and anti-influenza activities. nih.gov For instance, the dihydroxyphenethyl moiety is a common feature among compounds that inhibit the influenza PA endonuclease, suggesting its importance for this specific bioactivity. The free hydroxyl groups are also thought to play a significant role in the antifungal properties of related bisbibenzyls.

Aromatic Rings: The four aromatic rings of the bis(bibenzyl) structure are involved in various non-covalent interactions, such as hydrophobic interactions and pi-stacking, with biological targets. These interactions are fundamental to the binding affinity and specificity of the molecule. nih.gov

Analysis of Structural Dependencies of Biological Effects (e.g., Comparison with Marchantin D, this compound Trimethyl Ether)

Comparing the biological activities of this compound with its naturally occurring and synthetic derivatives provides invaluable insight into the structural requirements for its various effects. These comparisons highlight how subtle changes in the molecular structure can lead to significant differences in potency and selectivity.

Comparison with Marchantin D and Other Analogs:

Marchantins as a class share the same core macrocyclic bis(bibenzyl) skeleton but differ in their substitution patterns (e.g., the number and position of hydroxyl and methoxy (B1213986) groups). This variation directly impacts their bioactivity. For instance, in studies on arachidonic acid peroxidation, this compound and Marchantin D both demonstrated high antioxidant activity.

Comparison with this compound Trimethyl Ether:

The table below summarizes the comparative activities of this compound and its derivatives, illustrating the impact of structural modifications.

CompoundStructural Modification from this compoundImpact on Biological ActivityReference
Marchantin C Lacks the hydroxyl group at the C-6' position.Found to be 10-fold less active in a specific assay. nih.gov
Marchantin D Different substitution pattern on the aromatic rings.Exhibits high antioxidant activity, similar to this compound.
Marchantin E Contains a methoxy group.Shows similar activity in some assays but reduced binding affinity in others compared to this compound, highlighting the role of hydroxyl positioning. nih.gov
This compound Trimethyl Ether All three phenolic hydroxyl groups are methylated.Functionally almost 12-fold less active in one assay, indicating the importance of free hydroxyl groups. However, it still retains skeletal muscle relaxation properties. nih.gov
Monohexanoyl ester of this compound A hexanoyl group is attached to one of the hydroxyls.Displayed the same IC50 as this compound against MDA-MB-231 cells but with higher selectivity. protoqsar.com

Computational Approaches for SAR Studies

Computational methods are increasingly employed to complement experimental SAR studies. These in silico techniques provide a molecular-level understanding of how this compound and its analogs interact with biological targets, and they can predict the activity of novel compounds, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new or untested compounds.

While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of QSAR are highly applicable to the bisbibenzyl class of compounds. mdpi.com For a series of Marchantin derivatives, a QSAR model could be developed by:

Calculating a variety of molecular descriptors (e.g., topological, electronic, steric) for each derivative.

Correlating these descriptors with their experimentally determined biological activities (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms.

The resulting QSAR equation can then be used to predict the activity of newly designed this compound analogs and to understand which structural properties are most influential for the desired biological effect.

Synthetic Chemistry and Derivatization of Marchantin a

Total Synthesis Approaches for Marchantin A

The complete chemical synthesis of this compound from simple starting materials has been accomplished, confirming its complex macrocyclic bis(bibenzyl) structure. Current time information in Bangalore, IN. These synthetic endeavors have not only made the compound accessible for research without reliance on natural extraction but have also spurred advancements in synthetic methodologies.

The total synthesis of this compound and related macrocyclic bis(bibenzyls) has been approached through various strategic bond formations to construct the core structure and close the macrocycle. Key strategies often involve the sequential or convergent assembly of bibenzyl units followed by a crucial macrocyclization step.

Several methodological advancements have been pivotal in these syntheses. Transition metal-catalyzed cross-coupling reactions are frequently employed to form the biaryl and diaryl ether linkages that constitute the macrocyclic framework. sci-hub.se For instance, the intramolecular Stille-Kelly reaction, catalyzed by palladium(0), has been successfully used to form a key 16-membered ring in the synthesis of related bis(bibenzyls). Other notable methods that have been applied to the synthesis of similar macrocycles include:

Heck Reaction: Used for connecting key fragments before macrocyclization.

Wittig Reaction: Employed as a strategy for the final ring-closing step.

Ullmann Condensation: A classical method for forming diaryl ether bonds, which remains a valuable tool in this context. sci-hub.se

Corey-Seebach Reaction: A more recent application in this class of molecules, demonstrating a novel strategy for macrocycle formation via an alkyllithium-mediated displacement. researchgate.net

Ring-Closing Metathesis (RCM): A powerful and widely used reaction for the formation of macrocycles in natural product synthesis. sci-hub.se

One reported total synthesis of this compound was achieved in 12 steps, showcasing the complexity of the synthetic challenge. Current time information in Bangalore, IN.researchgate.net The biosynthetic pathway, which is thought to involve oxidative phenol (B47542) couplings of seco-compounds, has also inspired synthetic approaches, although direct biomimetic synthesis has faced significant challenges.

The synthesis of this compound and its analogues is fraught with challenges inherent to the construction of large, strained macrocycles. A primary difficulty lies in the macrocyclization step itself, which often suffers from low yields due to competing intermolecular oligomerization reactions. smolecule.com Achieving this ring closure typically requires high-dilution conditions, which can limit the scalability of the process. smolecule.com

Further challenges include:

Stereochemical Control: The presence of stereocenters in some bisbibenzyls requires precise control during the synthesis to obtain the correct isomer.

Regioselectivity: The selective formation of specific biaryl and diaryl ether bonds among multiple potential reaction sites on the aromatic rings is a significant hurdle.

Structural Complexity: The core structure, featuring four aromatic rings and two ethano bridges, requires a multi-step approach for its assembly. The strained nature of the macrocyclic ring in some bis(bibenzyls) adds another layer of difficulty to the synthesis.

Low Natural Abundance: While not a synthetic challenge per se, the rarity of these compounds in their natural sources underscores the importance of developing efficient total syntheses. bg.ac.rs

These challenges demand innovative synthetic strategies and robust chemical methodologies to overcome the thermodynamic and kinetic barriers associated with forming such complex molecular architectures.

Strategies and Methodological Advancements

Semisynthesis and Derivatization of this compound Analogues

Semisynthesis, which uses the natural product as a starting material for chemical modification, and the synthesis of derivatives are vital for exploring the therapeutic potential of this compound. wikipedia.org These approaches aim to create analogues with improved properties or to serve as tools for understanding its mechanism of action.

Chemical modification of the phenolic hydroxyl groups in this compound has been a key strategy to modulate its biological activity. A prominent example is This compound trimethyl ether , a derivative where the three phenolic hydroxyl groups of this compound are converted to methoxy (B1213986) groups. researchgate.netsmolecule.com This modification alters the compound's polarity and hydrogen-bonding capabilities, which can influence its interaction with biological targets.

This compound trimethyl ether has been shown to possess skeletal muscle-relaxing activity, similar to the parent compound. sci-hub.se An X-ray crystallography study of this derivative provided crucial insights into the three-dimensional structure of the marchantin macrocycle, revealing convex and concave surfaces. researchgate.net The derivatization to the trimethyl ether was essential for obtaining crystals suitable for this analysis. While both this compound and its trimethyl ether exhibit muscle-relaxing properties, the potency can be affected by this modification. researchgate.net

The synthesis of ester derivatives has also been explored. Chemical peracylation of this compound yields triacylated products, while enzyme-catalyzed methods using lipase (B570770) can achieve regioselective monoesterification. bg.ac.rs Interestingly, the resulting monoesters showed higher cytotoxicity against certain cancer cell lines than the peresterified versions, and in one case, a monoester derivative (monohexanoyl ester ME3) displayed enhanced selectivity against breast cancer cells compared to the parent this compound. bg.ac.rs This highlights how targeted chemical modification can fine-tune the biological activity profile.

The synthesis of derivatives is a powerful tool for probing the mechanisms underlying the biological activities of this compound. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for its effects.

For example, the synthesis of various ester derivatives of this compound allowed for an investigation into structure-activity relationships. bg.ac.rs The finding that monoesters were more active than triesters suggests that the presence of free phenolic hydroxyl groups, particularly the catechol moiety, may be important for its cytotoxic activity. bg.ac.rs

While not involving this compound directly, studies on the related compound marchantin C provide a compelling example of this approach. Scientists have synthesized marchantin C hybrids conjugated with nitric oxide (NO) donors. This derivatization was designed to target drug-resistant cancer cells. The resulting hybrids showed significantly enhanced and more selective activity against multidrug-resistant cancer cells compared to the parent compound. Such studies demonstrate the potential of creating derivatives to overcome therapeutic challenges like drug resistance and provide tools to investigate specific cellular pathways. These approaches could be analogously applied to this compound to probe its mechanisms of action and potentially enhance its therapeutic profile.

Preclinical Pharmacokinetics and Pharmacodynamics in Research Models for Marchantin a

Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and In Vivo Animal Models.vimta.comlnhlifesciences.org

The evaluation of a drug candidate's ADME properties, which stand for absorption, distribution, metabolism, and excretion, is a critical component of preclinical development. vimta.comsrce.hr These studies are essential for understanding how a compound is processed by a living organism, which in turn helps to predict its efficacy and potential for toxicity. srce.hr Both in vitro and in vivo models are employed to gather comprehensive data on the pharmacokinetic profile of a new chemical entity. vimta.com

Metabolic Stability in Liver Microsomal Assays

Metabolic stability assays using liver microsomes are a standard in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are primarily responsible for phase I metabolism. rsc.org These assays provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict the in vivo hepatic clearance of a drug. rsc.org

While specific data on the metabolic stability of Marchantin A in liver microsomal assays is not extensively detailed in the currently available literature, the general methodology involves incubating the compound with liver microsomes from various species, including humans and preclinical animal models like mice and rats. vimta.comrsc.org The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its metabolic fate. rsc.orgnih.gov For instance, a study on a different compound, pemigatinib, reported an in vitro half-life of 27.29 minutes and an intrinsic clearance of 25.40 μL/min/mg in human liver microsomes, categorizing it as having a moderate extraction ratio. nih.gov Another study classified compounds with a half-life of less than 30 minutes in mouse liver microsomes as unstable. rsc.org The stability of a compound in these assays can guide further structural modifications to improve its pharmacokinetic properties.

Table 1: Illustrative Data on Metabolic Stability Parameters from Liver Microsomal Assays for Investigational Compounds

CompoundSpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (μL/min/mg)Predicted Extraction Ratio
Compound XHuman4515.4Low
Compound YMouse2527.8Moderate
Compound ZRat> 60< 10Low

This table presents hypothetical data to illustrate the typical parameters measured in metabolic stability assays. Specific values for this compound are not currently available in the public domain.

Systemic Exposure and Tissue Distribution in Animal Models

Following in vitro assessments, in vivo studies in animal models are conducted to understand the systemic exposure and distribution of a compound to various tissues. mdpi.com These studies are crucial for determining if the drug reaches its intended target organ at sufficient concentrations to exert a therapeutic effect. plos.org

There is limited published data specifically detailing the systemic exposure and tissue distribution of this compound. However, general procedures for such studies involve administering the compound to animals (e.g., mice or rats) and collecting blood and tissue samples at various time points. mdpi.com The concentration of the compound in these samples is then quantified. For example, a study on the compound M10 in mice showed that after oral administration, it was primarily distributed to the gastrointestinal tract, with lower levels detected in the plasma. mdpi.com In another study with enavogliflozin (B607307) in mice, the highest concentrations were found in the kidneys, followed by the large intestine and stomach. plos.org These types of studies provide valuable information on the pharmacokinetic profile and potential target organs of a new drug candidate. mdpi.complos.org

Assessment of Target Engagement and Efficacy Biomarkers in Preclinical Disease Models (e.g., Xenograft Models)

Evaluating target engagement and identifying efficacy biomarkers are critical steps in preclinical drug development to ensure that a compound is interacting with its intended molecular target and producing the desired biological effect. pelagobio.com Preclinical disease models, such as patient-derived xenografts (PDX), are increasingly used for these assessments as they can closely mimic the characteristics of human tumors. researchgate.net

This compound has been shown to exert cytotoxic effects against various cancer cell lines. For instance, it has demonstrated the ability to reduce the viability of breast cancer cell lines. Mechanistic studies have indicated that this compound can induce apoptosis, as evidenced by the cleavage of caspases and poly (ADP-ribose) polymerase (PARP). Furthermore, it has been observed to affect the expression of cell cycle regulators.

In the context of preclinical models, the assessment of target engagement for a compound like this compound would involve measuring its direct interaction with its proposed target within the tumor tissue. pelagobio.com Efficacy biomarkers would then be monitored to quantify the downstream effects of this engagement. For example, if this compound targets a specific signaling pathway, biomarkers could include the phosphorylation status of key proteins in that pathway. In a study of trastuzumab emtansine in HER2-positive breast cancer xenograft models, the efficacy of the drug was evaluated in the context of PIK3CA mutation status, which served as a predictive biomarker. The use of such biomarkers helps to understand the mechanism of action and can aid in identifying patient populations that are most likely to respond to the treatment. acs.org

Table 2: Potential Biomarkers for Assessing Target Engagement and Efficacy of this compound in Preclinical Cancer Models

Biomarker CategorySpecific Biomarker ExampleRationale for Use
Apoptosis InductionCleaved Caspase-3, Cleaved PARPDirect indicators of programmed cell death initiated by the compound.
Cell Cycle Regulationp21, Cyclin D1Markers for cell cycle arrest, a common mechanism of anticancer agents.
Target Pathway ModulationPhospho-protein levels (e.g., p-Akt, p-ERK)To confirm engagement with specific signaling pathways implicated in cancer cell survival and proliferation.
Tumor Growth InhibitionTumor volume, Ki-67 stainingDirect measures of the compound's anti-proliferative effect in vivo.

This table provides examples of biomarkers that could be used to assess the preclinical activity of this compound based on its known biological effects.

Advanced Analytical Methodologies for Marchantin a Research

Isolation and Purification Techniques for Marchantin A from Natural Sources

The initial step in this compound research involves its extraction and purification from natural sources, primarily liverworts of the Marchantia genus, such as Marchantia polymorpha. mdpi.com The yield and purity of the isolated compound are highly dependent on the chosen extraction and purification strategy.

Chromatographic Methods (e.g., HPLC)

A variety of chromatographic techniques are essential for the successful isolation and purification of this compound from crude plant extracts. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

A common workflow for this compound isolation involves a multi-step chromatographic process:

Column Chromatography: This is often the initial purification step. Silica gel is a frequently used stationary phase, with a gradient of solvents like petroleum ether and acetone (B3395972) or n-hexane and ethyl acetate (B1210297) serving as the mobile phase. mdpi.com This initial separation provides fractions enriched with bisbibenzyls. Sephadex LH-20 column chromatography, with a mobile phase such as chloroform-methanol, is also employed to remove polymeric impurities. mdpi.com

Thin-Layer Chromatography (TLC): Preparative TLC is utilized to further purify the fractions obtained from column chromatography. mdpi.com Analytical TLC is also a quick and effective method to monitor the progress of purification and to identify fractions containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, reversed-phase HPLC (RP-HPLC) is indispensable. This technique often uses a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, and a UV detector for monitoring the elution of the compound. The result of this meticulous process is the isolation of this compound as a white amorphous solid.

Table 1: Chromatographic Methods for this compound Isolation

Chromatographic TechniqueStationary PhaseMobile Phase System (Examples)Purpose
Column Chromatography Silica GelPetroleum Ether/Acetone, n-Hexane/Ethyl AcetateInitial fractionation of crude extract
Sephadex LH-20Chloroform/Methanol (1:1)Removal of polymeric impurities
Thin-Layer Chromatography (TLC) Silica Geln-Heptane/Dichloromethane/Ethyl AcetateFurther purification of fractions
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (C18)Acetonitrile/Water (gradient)Final purification to high purity

Bioactivity-Guided Fractionation

Bioactivity-guided fractionation is a powerful strategy to isolate bioactive compounds, including this compound, from a complex mixture. researchgate.netresearchgate.net This approach involves a stepwise separation of the crude extract, followed by bioassays of the resulting fractions to identify those with the desired biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

For instance, in vitro anti-plasmodial activity-guided fractionation of a diethyl ether extract of Marchantia polymorpha led to the successful isolation of this compound. researchgate.net Similarly, bio-guided isolation based on alpha-glucosidase inhibition was used to identify and isolate this compound from Vietnamese Marchantia polymorpha. nih.gov This method ensures that the purification efforts are focused on the compounds responsible for the observed biological effects. This approach has also been used to isolate this compound from Marchantia emarginata subsp. tosana based on its cytotoxic activity against cancer cell lines. mdpi.com

Qualitative and Quantitative Analytical Techniques for this compound in Research Samples

Once isolated, a suite of advanced analytical techniques is employed to confirm the structure of this compound and to detect and quantify it in various research samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons in the molecule.

2D NMR (e.g., COSY, HMBC): Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, which is essential for piecing together the complex macrocyclic structure of this compound. The structural determination of this compound is achieved through a comprehensive analysis of these 1D and 2D NMR data, often in comparison with data reported in the literature. mdpi.com

Mass Spectrometry (MS) Techniques (e.g., HREIMS, LC-MS) for Detection and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to quantify its presence in a sample.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides a very accurate mass measurement of the molecule, which allows for the determination of its elemental formula. researchgate.net HRESIMS has been instrumental in confirming the molecular formula of this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for both the identification and quantification of this compound in complex mixtures, such as plant extracts. researchgate.netacs.org LC-MS analysis can be performed in both positive and negative ionization modes to detect a wide range of compounds. acs.org Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC–QTOF–MS) has been used for the metabolic profiling of Marchantia polymorpha and led to the tentative identification of this compound. acs.org LC-MS/MS, a tandem MS technique, offers even greater selectivity and is used for the quantitative analysis of specific compounds in complex biological matrices.

Table 2: Mass Spectrometry Techniques for this compound Analysis

Mass Spectrometry TechniqueInformation ProvidedApplication in this compound Research
HRESIMS Accurate molecular mass, elemental formulaConfirmation of the molecular formula of isolated this compound. researchgate.net
LC-MS Separation, detection, and quantificationIdentification and quantification of this compound in crude extracts and fractions. researchgate.netacs.org
UHPLC-QTOF-MS High-resolution separation and mass analysisMetabolic profiling of Marchantia polymorpha and tentative identification of this compound. acs.org
LC-MS/MS Structural information, high selectivity and sensitivity for quantificationTargeted quantitative analysis of this compound in biological samples.

Integration of Micromanipulation Techniques with MS for Cellular Localization Studies

Understanding where a compound is located within a plant's tissues and cells is crucial for understanding its biological function. A groundbreaking study provided direct evidence for the specific localization of this compound within the oil body cells of Marchantia polymorpha. This was achieved by coupling micromanipulation techniques with mass spectrometry.

In this approach, the contents of individual oil bodies were carefully extracted using a microcapillary under a microscope. The minute sample was then directly analyzed by mass spectrometry. This innovative combination of techniques demonstrated that this compound, along with certain sesquiterpenoids, specifically accumulates in these specialized oil body cells. The study also found that the amount of this compound in the whole thallus was proportional to the number of oil body cells, suggesting a coordinated regulation of oil body cell differentiation and the biosynthesis of this compound.

Challenges and Future Directions in Marchantin a Research

Addressing Inconsistencies and Variability in Reported Biological Activities

A significant challenge in the study of Marchantin A is the variability observed in its reported biological activities. Research findings can differ based on the geographical origin, season of collection, and specific chemotype of the source liverwort, such as Marchantia polymorpha. This plant is known to be a polymorphic species with several subspecies, which contributes to chemical diversity. For instance, the quantity of this compound extracted from Hungarian M. polymorpha differs from that found in M. paleacea subsp. diptera.

These inconsistencies extend to its bioactivity. Reports on the antibacterial efficacy of this compound have shown disparities; some studies indicate broad-spectrum activity, while others find it effective only against certain Gram-positive bacteria and not Gram-negative ones. Such contradictions may stem from several factors:

Structural and Chemical Variability: Subtle differences in the chemical structure of this compound or the presence of other synergistic or antagonistic compounds in crude extracts can alter biological outcomes. The biochemistry of the source liverwort is influenced by both geography and environment.

Experimental Design: Variations in experimental setups, such as the choice of cell lines, treatment durations, and serum conditions, can lead to different results. For example, the response to a compound can be highly dependent on the specific molecular pathways active in a particular cancer cell line.

To address these issues, future research requires rigorous standardization of methodologies. This includes detailed chemical fingerprinting of extracts, the use of authenticated, pure this compound, and comprehensive reporting of experimental conditions to ensure reproducibility and allow for meaningful comparisons across studies.

Further Elucidation of Undefined Molecular Mechanisms and Targets

While this compound has been shown to possess a wide range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties, the precise molecular mechanisms underlying many of these activities remain partially or completely undefined. mdpi.com The mode of action for its antibacterial effects, for example, is still unclear.

Initial studies have provided some mechanistic clues. In cancer research, this compound has been reported to induce growth inhibition in breast cancer cells through an antimicrotubular effect. mdpi.com Other research points to its role as a microtubule inhibitor that triggers apoptosis and cell cycle arrest. researchgate.net In prostate cancer models, it has been shown to inhibit autophagy-mediated epithelial-mesenchymal transition (EMT) by activating the PERK/eIF2α pathway. nih.gov Furthermore, its anti-inflammatory action has been linked to the inhibition of key enzymes like 5-lipoxygenase and cyclooxygenase.

Despite this progress, a comprehensive map of its molecular targets is lacking. Key questions remain:

What are the primary binding proteins for this compound within the cell?

How does it selectively target cancer cells over normal cells?

Which signaling pathways are most significantly modulated by its activity?

Future research must focus on target deconvolution studies to identify the specific proteins and pathways that interact with this compound. This will be crucial for understanding its polypharmacology (effects on multiple targets) and for the rational design of more specific and potent derivatives.

Development of Novel this compound Derivatives with Enhanced Therapeutic Potential

The complex structure of this compound presents both a challenge and an opportunity for medicinal chemists. Synthesizing derivatives with improved efficacy, better selectivity, and enhanced drug-like properties is a key area of future research. The total synthesis of related compounds like Marchantin C, O, and P has already been achieved, providing a foundation for creating novel analogues.

Recent efforts have demonstrated the viability of this approach. For example, researchers have synthesized a series of brominated and aminomethylated derivatives of marchantin C and related bisbibenzyls, finding that some of the brominated versions exhibited superior antiproliferative activity compared to the parent compounds. researchgate.net A particularly innovative strategy involved creating hybrids of Marchantin C and a nitric oxide (NO) donor. acs.org One such hybrid, MC-furoxan hybrid 14 , showed remarkable potency and selectivity against a multidrug-resistant breast cancer cell line (MCF-7/ADR), suggesting that such modifications can overcome mechanisms of drug resistance. acs.org

Future work in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold to understand which functional groups are essential for its activity.

Targeted Modifications: Designing derivatives that specifically interact with a known molecular target to increase potency and reduce off-target effects.

Improving Pharmacokinetics: Modifying the structure to improve solubility, metabolic stability, and bioavailability for better performance in preclinical and clinical settings.

Table 1: Examples of Marchantin Derivatives and Their Enhanced Properties

Derivative ClassParent CompoundModificationEnhanced Therapeutic PotentialReference
Halogenated DerivativesMarchantin CBrominationExcellent antiproliferative activity, lower IC50 than parent compound researchgate.net
NO-Donor HybridsMarchantin CHybridization with a furoxan NO-donorOvercame P-glycoprotein-mediated drug resistance; 883-fold more potent against MCF-7/ADR cells compared to MCF-7 cells acs.org
Methylated DerivativesMarchantin CSelective methylationSynthesis of naturally occurring, highly bioactive Marchantin O and P

Exploration of New Biological Activities and Applications for this compound

The structural uniqueness of this compound suggests it may possess a broader range of biological activities than currently reported. Initial research has already uncovered a diverse pharmacological profile, including antifungal, antibacterial, cytotoxic, antioxidant, and anti-inflammatory effects. mdpi.com More recent studies have expanded this list, revealing its potential in new therapeutic areas.

One of the most promising new applications is in the treatment of parasitic diseases. This compound has demonstrated significant in vitro activity against the protozoans responsible for malaria (Plasmodium falciparum), African sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). researchgate.net These findings position this compound as a valuable lead compound for the development of new antiparasitic drugs, an area of urgent medical need.

Other potential applications that warrant further investigation include:

Myorelaxant Activity: An early report noted its structural similarity to tubocurarine (B1210278), suggesting muscle-relaxant properties.

Hepatoprotective Effects: Chloroform extracts of M. polymorpha, which contains this compound, have been postulated to have liver-protective properties.

Anti-HIV and DNA Polymerase β Inhibition: These activities have been reported, opening avenues for antiviral and specific anticancer applications. mdpi.com

Neurotrophic and Anti-obesity Effects: The vast chemical diversity of liverwort metabolites suggests potential for activity in these and other areas. wikipedia.org

Future screening programs should test this compound against a wider array of disease targets and models to fully explore its therapeutic versatility.

Advancing Preclinical Research Models for Comprehensive Efficacy and Mechanistic Studies

To translate the promise of this compound into clinical reality, it is essential to move beyond simple in vitro cell culture experiments and utilize more sophisticated preclinical models. While studies using cancer cell lines and even in vivo xenograft models in mice have provided valuable initial data, these models have limitations. researchgate.netexplorationpub.com

The development of advanced preclinical models is crucial for obtaining more accurate data on efficacy and for conducting in-depth mechanistic studies. Future research on this compound should incorporate:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better retain the heterogeneity and characteristics of the original human tumor.

Patient-Derived Organoids (PDOs): These are three-dimensional cultures grown from a patient's tumor cells that can replicate the micro-anatomy and function of the original tumor. acs.org PDOs are becoming a powerful tool for testing drug efficacy on a personalized level and have shown success in predicting patient responses in diseases like colorectal cancer. acs.org

Humanized Mouse Models: These are mice engrafted with a functional human immune system, allowing for the study of how a compound like this compound interacts with both the tumor and the immune microenvironment.

Employing these advanced models will provide a more comprehensive understanding of how this compound functions in a complex biological system, assess its efficacy against treatment-resistant tumors, and help identify potential biomarkers for patient stratification. mdpi.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Deeper Mechanistic Insights

"Omics" technologies, which allow for the large-scale study of biological molecules, offer a powerful, unbiased approach to understanding the complex effects of natural products like this compound. humanspecificresearch.org Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to the compound, revealing novel mechanisms and identifying new therapeutic targets.

The application of omics technologies in this compound research could include:

Transcriptomics (RNA-seq): To analyze how this compound alters gene expression on a global scale. This can reveal which signaling pathways are activated or suppressed, providing clues to its mechanism of action.

Proteomics: To identify changes in protein expression and post-translational modifications following treatment. This provides a "snapshot" of the cellular protein environment and can directly identify protein targets or downstream effectors of the compound.

Metabolomics: To study how this compound affects the metabolic profile of a cell. This is particularly relevant for understanding its effects on cancer cell metabolism, a known hallmark of cancer.

Multi-omics Integration: The most powerful approach involves combining data from multiple omics platforms. mdpi.com This can create a comprehensive model of the drug's effect, from gene expression changes to functional alterations in protein networks and metabolic pathways, ultimately leading to a much deeper mechanistic understanding.

These technologies can help decipher the polypharmacological nature of this compound, identify biomarkers of response or resistance, and guide the development of next-generation derivatives with optimized activity profiles.

Q & A

Q. What experimental models and assays are commonly used to study Marchantin A’s anticancer effects?

this compound’s anticancer activity is typically evaluated using:

  • Cell lines : Prostate cancer DU145 and PC-3 cells .
  • Proliferation assays : MTT assay at concentrations ranging from 10–200 μM over 24–72 hours .
  • Apoptosis measurement : Flow cytometry with Annexin V/PI staining .
  • Protein expression : Western blot for ER stress markers (CHOP, GRP78) and AKT/PKB signaling .
  • In vivo models : Nude mice xenografts with this compound administered intraperitoneally (50–200 μmol/kg every 2 days) .

Key Findings :

ParameterOutcomeReference
Proliferation (DU145)IC₅₀ values: Dose-dependent inhibition (24–72 hrs)
Apoptosis (DU145)20–40% increase at 100 μM
CHOP/GRP78 expression2–3 fold upregulation in tumors

Q. How is this compound’s impact on ER stress pathways assessed in cancer research?

Researchers use Western blot and immunohistochemistry to quantify ER stress markers:

  • CHOP (nuclear) and GRP78 (cytoplasmic) expression in tumor tissues .
  • Dose-dependent upregulation of CHOP/GRP78 in DU145 cells and xenografts, correlating with apoptosis .
  • Mechanistic validation : Co-treatment with ER stress inhibitors (e.g., 4-PBA) to confirm pathway involvement .

Q. What in vitro assays determine this compound’s antiviral activity against influenza?

Antiviral studies employ:

  • PA endonuclease inhibition assays : IC₅₀ values measured at 10 mM for this compound .
  • Molecular docking : Analysis of interactions with PA endonuclease’s Mn²⁺-binding site .
  • Focus-forming assays : Quantification of viral replication inhibition (e.g., H1N1, H3N2) .
  • Synergy testing : Combination with oseltamivir to target both PA endonuclease and neuraminidase .

Advanced Research Questions

Q. How do researchers address discrepancies in ER stress pathway activation by this compound?

Contradictory evidence exists:

  • Pro-apoptotic ER stress activation : Marchantin M (structurally similar to this compound) upregulates CHOP/GRP78 in DU145 cells .
  • ER stress inhibition : Marchantin M suppresses ER stress in PC-3 cells via PI3K/AKT/mTOR pathway modulation . Resolution strategies :
  • Cell-type-specific assays : Compare DU145 (androgen-insensitive) vs. PC-3 (androgen-sensitive) responses .
  • Dose-response profiling : Lower doses (50 μmol/kg) may activate stress pathways, while higher doses inhibit them .
  • Pathway crosstalk analysis : Use inhibitors to isolate ER stress from autophagy or mitochondrial apoptosis .

Q. What methodological challenges arise in optimizing this compound’s bioavailability for preclinical studies?

Key limitations include:

  • Poor solubility : this compound’s macrocyclic bisbibenzyl structure limits aqueous solubility .
  • In vivo stability : Rapid metabolism in murine models necessitates frequent dosing (e.g., every 48 hours) . Solutions :
  • Nanoformulation : Liposomal encapsulation to enhance delivery .
  • Structural analogs : Testing Marchantin E (higher PA endonuclease affinity) or synthetic derivatives .

Q. How does this compound’s mechanism differ between anticancer and antiviral applications?

MechanismAnticancer (Prostate)Antiviral (Influenza)
Primary target ER stress pathways PA endonuclease
Key interaction CHOP/GRP78 upregulation Mn²⁺ coordination in PA
Pathway crosstalk AKT/PKB inhibition Synergy with oseltamivir

Experimental design considerations :

  • Cancer : Prioritize xenograft models and pathway-specific inhibitors .
  • Antiviral : Use viral strain-specific assays (e.g., H3N2 vs. H1N1) and resistance profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marchantin A
Reactant of Route 2
Marchantin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.